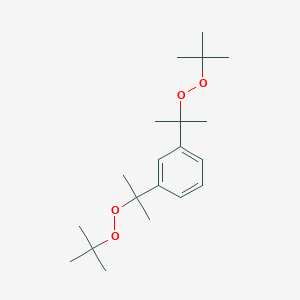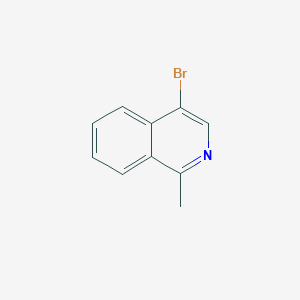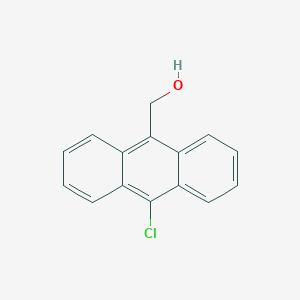
N-But-3-ynylpyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-But-3-ynylpyrimidin-2-amine is a chemical compound that has recently gained attention in the field of scientific research. This compound is a potent inhibitor of a specific enzyme, making it a promising candidate for use in various applications.
科学的研究の応用
N-But-3-ynylpyrimidin-2-amine has shown promising results in various scientific research applications. One of the primary applications of this compound is in the field of cancer research. It has been found to inhibit the activity of a specific enzyme, which is overexpressed in many types of cancer cells. This inhibition leads to the suppression of cancer cell growth and proliferation, making this compound a potential candidate for cancer treatment.
作用機序
The mechanism of action of N-But-3-ynylpyrimidin-2-amine involves the inhibition of a specific enzyme, known as dihydroorotate dehydrogenase (DHODH). DHODH is an enzyme that is involved in the synthesis of pyrimidine nucleotides, which are essential for DNA replication and cell proliferation. By inhibiting DHODH, this compound disrupts the synthesis of pyrimidine nucleotides, leading to the suppression of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to be a potent inhibitor of DHODH, with an IC50 value in the low nanomolar range. In addition, it has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment.
実験室実験の利点と制限
One of the main advantages of using N-But-3-ynylpyrimidin-2-amine in lab experiments is its potency and specificity. It is a highly potent inhibitor of DHODH, with minimal off-target effects. In addition, it has been shown to have minimal toxicity in normal cells, making it a safe candidate for in vitro and in vivo experiments. However, one of the limitations of using this compound is its solubility. It is a poorly soluble compound, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the use of N-But-3-ynylpyrimidin-2-amine in scientific research. One direction is to further investigate its potential as a cancer treatment. It has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another direction is to explore its potential in other diseases, such as autoimmune disorders. DHODH has been implicated in the pathogenesis of several autoimmune diseases, and this compound may have potential as a treatment for these conditions. Finally, there is potential for the development of new derivatives of this compound with improved solubility and potency, which could further enhance its utility in scientific research.
合成法
The synthesis of N-But-3-ynylpyrimidin-2-amine involves a multistep process that requires specific reagents and conditions. The process starts with the reaction of 3-butyn-1-ol with 2-chloropyrimidine in the presence of a strong base, such as potassium tert-butoxide. This reaction results in the formation of a pyrimidine derivative, which is then treated with an amine, such as methylamine or ethylamine, to yield this compound.
特性
| 111097-54-2 | |
分子式 |
C8H9N3 |
分子量 |
147.18 g/mol |
IUPAC名 |
N-but-3-ynylpyrimidin-2-amine |
InChI |
InChI=1S/C8H9N3/c1-2-3-5-9-8-10-6-4-7-11-8/h1,4,6-7H,3,5H2,(H,9,10,11) |
InChIキー |
UMUBOYDGTSBMDX-UHFFFAOYSA-N |
SMILES |
C#CCCNC1=NC=CC=N1 |
正規SMILES |
C#CCCNC1=NC=CC=N1 |
同義語 |
2-Pyrimidinamine, N-3-butynyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



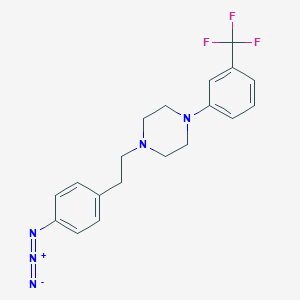
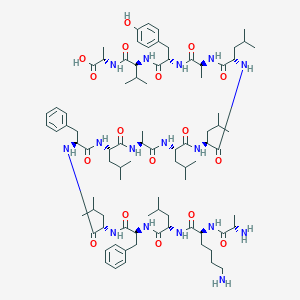
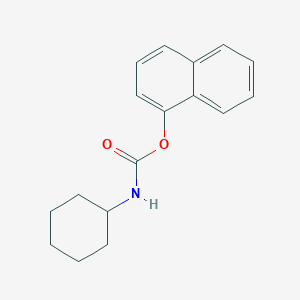

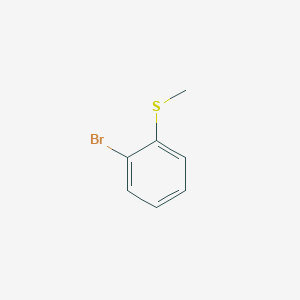
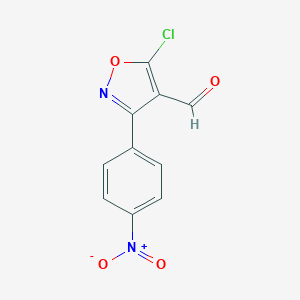
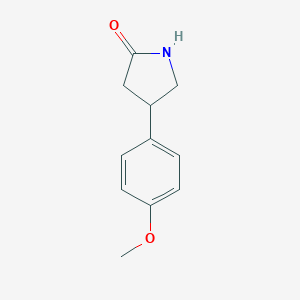
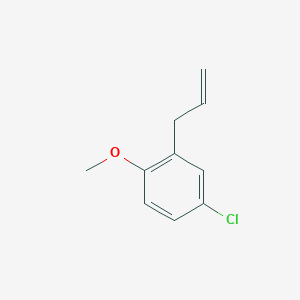
![(8S,9S,11S,13S,14S,16R,17R)-16-iodo-11-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B35467.png)

